

Spectroscopic Characterization of 6-Amino-2-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-2-methylnicotinic acid

Cat. No.: B1451740

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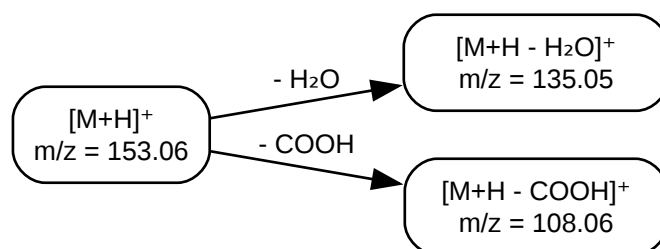
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-Amino-2-methylnicotinic acid** (CAS No. 680208-82-6), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by comparative data from analogous structures to ensure technical accuracy and practical utility.

Introduction: The Significance of 6-Amino-2-methylnicotinic Acid

6-Amino-2-methylnicotinic acid, with a molecular formula of $C_7H_8N_2O_2$ and a molecular weight of 152.15 g/mol, is a substituted pyridine derivative. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational reference for its identification and utilization.

Molecular Structure and Spectroscopic Overview

The structural features of **6-Amino-2-methylnicotinic acid** are expected to give rise to distinct signals in various spectroscopic analyses. The presence of aromatic protons, a methyl group, an amino group, and a carboxylic acid will each contribute characteristic peaks in the NMR, IR, and MS spectra.



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